molecular formula C10H9NO3 B8598672 6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde

6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde

Cat. No. B8598672
M. Wt: 191.18 g/mol
InChI Key: OHDGONZJRTZBPQ-UHFFFAOYSA-N
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Patent
US08329706B2

Procedure details

Reaction of the commercially available 2-chloro-4-methoxy-pyridine-3-carbaldehyde (23) with NaOMe in MeOH affords 2,4-dimethoxy-pyridine-3-carbaldehyde (24).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1C=C[C:6]2[C:7](C)=[N:8][O:9][C:5]=2[C:4]=1[CH:13]=[O:14].[CH3:15][O-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:4]([CH:13]=[O:14])=[C:5]([O:9][CH3:15])[CH:6]=[CH:7][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C2=C(C(=NO2)C)C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.